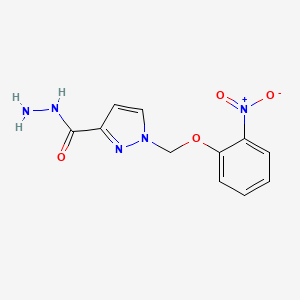

1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(2-nitrophenoxy)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O4/c12-13-11(17)8-5-6-15(14-8)7-20-10-4-2-1-3-9(10)16(18)19/h1-6H,7,12H2,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBKGELWTUGJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Nitrophenyl Ether Group: This step involves the nucleophilic substitution of a halogenated nitrobenzene with a suitable alcohol or phenol derivative.

Formation of the Carbohydrazide Moiety: This is typically done by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenyl ether group can participate in nucleophilic aromatic substitution reactions.

Condensation: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

Nucleophiles: Alcohols, phenols, amines.

Condensation Reagents: Aldehydes, ketones.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Substituted Pyrazoles: From nucleophilic aromatic substitution.

Hydrazones: From condensation reactions with aldehydes or ketones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, exhibit notable antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed effective inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. A related study focused on the design of pyrazole analogues that act as antagonists for the P2Y14 receptor, which is implicated in inflammatory responses. The findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory activities .

Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that related compounds can induce apoptosis in cancer cells, highlighting the need for further exploration of this compound in cancer therapy .

Material Science

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Theoretical predictions and experimental studies have shown that pyrazole derivatives can significantly reduce corrosion rates, making them valuable in industrial applications where metal protection is crucial .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a precursor for synthesizing novel materials with enhanced properties. For instance, derivatives can be synthesized to create materials with specific electronic or optical characteristics suitable for advanced applications .

Agricultural Chemistry

Fungicidal and Herbicidal Activities

Research has demonstrated that compounds similar to this compound possess fungicidal and herbicidal activities. These findings suggest potential applications in agricultural settings to control plant pathogens and weeds, thereby improving crop yields and sustainability .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use as a therapeutic agent.

Case Study 2: Corrosion Inhibition Mechanism

A detailed investigation into the corrosion inhibition mechanism of this compound revealed that it forms protective films on metal surfaces, thereby preventing corrosive attacks from acidic environments. This study utilized electrochemical techniques to quantify the protective efficiency compared to traditional inhibitors.

Mechanism of Action

The mechanism by which 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide exerts its effects depends on its specific application:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitrophenoxy group in the target compound provides strong electron-withdrawing effects, which may enhance stability and influence binding to enzymatic targets (e.g., aminopeptidase N or kinases) . In contrast, the 4-fluorophenoxy analog (Ref: 54-PC410316) retains moderate electronegativity but improves metabolic stability due to fluorine’s low polar surface area .

Hydrazide Modifications :

- Conjugation with indole (as in ) introduces planar aromaticity, facilitating DNA intercalation or topoisomerase inhibition.

- Hydrazone derivatives (e.g., ) exhibit redox-active properties, making them potent antioxidants or metal chelators.

Biological Activity :

Insights:

- The target compound’s synthesis likely parallels the amidination and click chemistry routes described in , with yields expected to range between 50–70%.

- Hydrazide coupling (e.g., ) typically requires anhydrous conditions and extended reaction times (3–24 hours), emphasizing the need for precise temperature control.

Spectroscopic and Physicochemical Properties

Table 3: Comparative Spectroscopic Data

Notes:

- The 2-nitrophenoxy group in the target compound contributes to deshielded aromatic protons (δ 7.42–7.77 ppm) due to nitro-induced electron withdrawal .

- Fluorinated analogs () exhibit upfield shifts in 19F NMR (δ -115 to -120 ppm), absent in the nitro-substituted derivative.

Biological Activity

1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound can be described by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 1004643-35-9

The synthesis typically involves the reaction of 2-nitrophenol with hydrazine derivatives under controlled conditions. The presence of the nitrophenoxy group is crucial for enhancing the compound's biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazole compounds were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Related Compound 7b | 0.22 - 0.25 | Various pathogens |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a related compound demonstrated significant antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . The mechanism of action often involves the induction of apoptosis through modulation of cell cycle regulators.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| This compound | HepG2 | TBD | TBD |

| Related Compound | HeLa | 38.44 | TBD |

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural components. Modifications at specific positions on the pyrazole ring can enhance or diminish their efficacy. For instance, substituents on the nitrogen atom have shown to influence both antimicrobial and anticancer activities significantly .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria compared to those with electron-donating groups .

- Anticancer Mechanism Investigation : In another research effort, the mechanism by which certain pyrazole derivatives induce apoptosis was explored through flow cytometry and Western blot analyses, revealing upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in treated cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and how can purity be ensured?

The compound is typically synthesized via a multi-step procedure involving:

Hydrazide Formation : Reacting a pyrazole-3-carboxylic acid derivative with hydrazine hydrate to form the carbohydrazide intermediate.

Etherification : Introducing the 2-nitrophenoxy methyl group via nucleophilic substitution, often using 2-nitrophenol and a methylating agent (e.g., dimethyl sulfate) under reflux in ethanol.

Purification : Recrystallization from ethanol or dimethylformamide (DMF) is commonly employed, with purity verified by thin-layer chromatography (TLC) and melting point analysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the pyrazole core, nitrophenoxy substituents, and carbohydrazide linkage. For example, the pyrazole ring protons appear as distinct singlets in the 7.5–8.5 ppm range, while nitrophenoxy aromatic protons resonate at 7.0–8.0 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis using programs like SHELXL (v.2018) resolves molecular geometry. Anisotropic displacement parameters and hydrogen bonding patterns are refined using tools like WinGX/ORTEP .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis?

- Design of Experiments (DoE) : Vary solvent polarity (ethanol vs. DMF), reaction time (3–8 hours), and stoichiometric ratios of reactants (1:1 to 1:1.2) to identify optimal conditions.

- By-Product Analysis : Use HPLC-MS to detect intermediates (e.g., unsubstituted pyrazole derivatives) and adjust reflux time or catalyst loading (e.g., triethylamine) to suppress side reactions .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

- Data Validation : Cross-check diffraction data with the CIF validation tool in SHELXL to identify outliers in bond lengths/angles.

- Thermal Motion Adjustment : Refine anisotropic displacement parameters (ADPs) for heavy atoms (e.g., nitro groups) to account for thermal vibrations. For hydrogen atoms, apply constraints (AFIX 43/137 in SHELXL) to idealize positions .

Q. What strategies are effective for evaluating the biological activity of this compound in neuropharmacological studies?

- In Vivo Assays : Administer the compound intraperitoneally (e.g., 80 mg/kg in DMSO-PBS) to murine models, followed by behavioral tests (e.g., rotarod performance) to assess neurodevelopmental effects.

- Dose Optimization : Use pharmacokinetic profiling (LC-MS) to determine bioavailability and metabolite formation, adjusting dosing intervals based on half-life data .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect reduces HOMO energy, enhancing stability .

- Molecular Docking : Dock the compound into protein targets (e.g., PDK1 kinase) using AutoDock Vina. Parameterize force fields for the nitrophenoxy group to account for π-π stacking and hydrogen bonding with active-site residues .

Q. Notes

- Data Sources : Avoid commercial databases; prioritize peer-reviewed synthesis protocols (e.g., ) and crystallography tools ().

- Contradictions : While synthesis methods for analogous compounds (e.g., benzoyl hydrazides) are well-documented, substituent effects (e.g., nitro vs. methoxy groups) may require tailored optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.